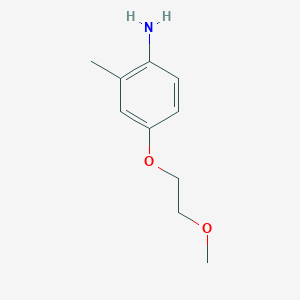
2-Methyl-4-(4-methylphenoxy)aniline
説明
“2-Methyl-4-(4-methylphenoxy)aniline” is an organic compound . It’s a unique chemical with the molecular formula C14H15NO . It’s used as a starting reagent in the synthesis of other compounds .
Synthesis Analysis
The synthesis of “this compound” and similar compounds often involves the reduction of Schiff bases . Other methods include N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a methyl group and a phenoxy group attached to it . The average mass of the molecule is 213.27 Da .科学的研究の応用
Aniline Derivatives in Chemical Synthesis
Aniline derivatives are essential in the synthesis of dyes, pigments, and other compounds. For example, studies have developed methods for estimating aniline and its derivatives due to their significance in forming aminoazo dyes, which have implications in carcinogenicity and protein binding (Miller & Miller, 1949). Such methodologies highlight the role of aniline compounds in biochemical research and their potential effects on liver proteins.
Environmental Applications
Aniline derivatives have been investigated for their environmental impact, specifically in water treatment and pollution control. For instance, superparamagnetic Fe3O4 nanoparticles have been used as catalysts for the oxidation of aniline compounds to address water pollution, showing significant potential for removing these contaminants from water sources (Zhang et al., 2009). This research underscores the importance of understanding aniline derivatives for environmental protection and remediation efforts.
Material Science
In material science, aniline derivatives contribute to the development of novel materials with specific properties. Electropolymerization techniques have been employed to synthesize copolymers from aniline and o-aminophenol, resulting in materials with significant electrochemical activity and stability across various pH levels (Mu, 2004). These materials have potential applications in electronics, coatings, and as sensors due to their unique electrical properties.
Biomedical Research
In biomedical research, aniline derivatives are studied for their role in drug metabolism and potential toxicological effects. The embryonic development assay with Daphnia magna applied to aniline derivatives provides valuable information for evaluating chemical toxicity and understanding the sensitivity of different life stages to these compounds (Abe et al., 2001). Such studies are crucial for assessing the safety and environmental impact of new chemicals before their commercial use.
将来の方向性
“2-Methyl-4-(4-methylphenoxy)aniline” and similar compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate . They form the constituents of many pharmaceuticals and agrochemicals . Therefore, research into the synthesis, properties, and applications of these compounds is likely to continue.
特性
IUPAC Name |
2-methyl-4-(4-methylphenoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-3-5-12(6-4-10)16-13-7-8-14(15)11(2)9-13/h3-9H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNGZRWBRIXCPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301278574 | |
| Record name | 2-Methyl-4-(4-methylphenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301278574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
946699-75-8 | |
| Record name | 2-Methyl-4-(4-methylphenoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946699-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4-(4-methylphenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301278574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[4-(Tert-butyl)phenoxy]-3-methylphenylamine](/img/structure/B3171819.png)
![3-Fluoro-4-[2-(2-methoxyethoxy)ethoxy]aniline](/img/structure/B3171827.png)








![5-Bromo-2-[2-(diethylamino)ethoxy]aniline](/img/structure/B3171899.png)
